CYP2D6 Inhibition Liability: Rhodiolin vs. Rhodiosin and Rhodionin — A Safety-Driven Procurement Criterion
In a human liver microsomal assay using dextromethorphan as probe substrate, eight main Rhodiola rosea constituents were evaluated for CYP2D6 inhibition. Rhodiosin and rhodionin exhibited potent, non-competitive CYP2D6 inhibition with IC50 values of 0.761 μM and 0.420 μM, and Ki values of 0.769 μM and 0.535 μM, respectively. In contrast, rhodiolin — along with the remaining five tested components — showed no obvious CYP2D6 inhibition, with residual enzyme activity exceeding 90% [1]. This represents a >180-fold differential in CYP2D6 inhibitory potency between rhodiolin and rhodionin, translating to a markedly lower predicted risk of pharmacokinetic drug–drug interactions for rhodiolin-containing preparations.
| Evidence Dimension | CYP2D6 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50: no inhibition (residual enzyme activity >90% at tested concentrations) |
| Comparator Or Baseline | Rhodionin: IC50 = 0.420 μM, Ki = 0.535 μM; Rhodiosin: IC50 = 0.761 μM, Ki = 0.769 μM |
| Quantified Difference | >180-fold lower CYP2D6 inhibition for rhodiolin versus rhodionin; rhodiolin is essentially devoid of CYP2D6 inhibitory activity |
| Conditions | Human liver microsomes; dextromethorphan O-demethylation assay; LC-MS/MS quantification of dextrorphan; non-competitive inhibition kinetics |
Why This Matters
For procurement decisions involving Rhodiola-derived compounds destined for co-medication scenarios or in vivo pharmacology studies, rhodiolin's lack of CYP2D6 inhibition eliminates a significant drug–drug interaction risk that is prominent with rhodionin and rhodiosin.
- [1] Xu W, et al. Two potent cytochrome P450 2D6 inhibitors found in Rhodiola rosea. Pharmazie. 2013;68(12):974-976. View Source
